molecular formula C18H19FN2O B11340825 5-fluoro-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

5-fluoro-2-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}-1H-benzimidazole

Cat. No.: B11340825
M. Wt: 298.4 g/mol
InChI Key: IBEAXCYARLLLLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is an organic compound that belongs to the class of benzodiazoles. This compound is characterized by the presence of a fluorine atom, a methyl group, and a phenoxy group attached to a benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced through electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Phenoxy Group: The phenoxy group can be attached via a nucleophilic substitution reaction using a phenol derivative and a suitable leaving group.

    Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of dihydrobenzodiazole derivatives.

    Substitution: Formation of various substituted benzodiazole derivatives.

Scientific Research Applications

5-Fluoro-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Chemical Synthesis: It serves as a building block in the synthesis of more complex organic molecules and materials.

    Industrial Applications: The compound is explored for its potential use in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including those involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methyl-1H-indene-3-acetic acid: Similar in structure but with different functional groups.

    5-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Share the fluorine and benzodiazole core but differ in substituents.

Uniqueness

5-Fluoro-2-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}-1H-1,3-benzodiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorine atom enhances its stability and reactivity, while the phenoxy and methyl groups contribute to its biological activity and solubility.

Properties

Molecular Formula

C18H19FN2O

Molecular Weight

298.4 g/mol

IUPAC Name

6-fluoro-2-[(5-methyl-2-propan-2-ylphenoxy)methyl]-1H-benzimidazole

InChI

InChI=1S/C18H19FN2O/c1-11(2)14-6-4-12(3)8-17(14)22-10-18-20-15-7-5-13(19)9-16(15)21-18/h4-9,11H,10H2,1-3H3,(H,20,21)

InChI Key

IBEAXCYARLLLLB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.